Tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a synthetic organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom in the structure can significantly alter the compound’s chemical properties, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoroquinoline and tert-butyl acrylate.
Cyclization Reaction: The key step involves the cyclization of 8-fluoroquinoline with tert-butyl acrylate under basic conditions to form the tetrahydroquinoline ring system.
Esterification: The resulting intermediate is then esterified using tert-butyl chloroformate to introduce the tert-butyl ester group at the 3-position of the quinoline ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be employed to modify the fluorine-substituted quinoline ring, potentially yielding dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising molecule for the development of new therapeutics.
Industry
In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-formyl-1,2,3,4-tetrahydroquinoline-1-carboxylate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate
Uniqueness
Tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to the presence of the fluorine atom at the 8-position of the quinoline ring This fluorine substitution can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds
Properties
IUPAC Name |
tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)10-7-9-5-4-6-11(15)12(9)16-8-10/h4-6,10,16H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZRTJCNKNUDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=C(C(=CC=C2)F)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.